molecular formula C16H26N2O3 B2647490 Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate CAS No. 2411318-50-6

Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate

Cat. No. B2647490
CAS RN: 2411318-50-6
M. Wt: 294.395
InChI Key: VBVATOMYTIHQCT-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a pyrrolidine derivative that has been synthesized using a variety of methods. In

Scientific Research Applications

Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of new enzyme inhibitors.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including proteases and kinases. By inhibiting these enzymes, tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has been shown to exhibit a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit anti-inflammatory and analgesic effects. Additionally, tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, potentially leading to drug-drug interactions.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied, making it a well-characterized compound. Additionally, tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has been shown to exhibit a number of interesting biochemical and physiological effects, making it a potentially useful compound for a variety of experiments. However, one limitation is that it may exhibit drug-drug interactions, potentially complicating experiments involving other drugs.

Future Directions

There are a number of future directions for research involving tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate. One area of research could involve the development of new cancer treatments based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate. Finally, studies could be conducted to explore the potential drug-drug interactions of this compound, potentially leading to a better understanding of its pharmacological properties.

Synthesis Methods

Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has been synthesized using a variety of methods. One of the most commonly used methods involves the reaction of cyclopropylamine with tert-butyl 3-oxo-2-(prop-2-enoylamino)butanoate in the presence of a base catalyst. The resulting product is then treated with a reagent such as trifluoroacetic acid to yield the final compound.

properties

IUPAC Name

tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-5-14(19)17-10-13-12(11-6-7-11)8-9-18(13)15(20)21-16(2,3)4/h5,11-13H,1,6-10H2,2-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVATOMYTIHQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CNC(=O)C=C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyclopropyl-2-[(prop-2-enamido)methyl]pyrrolidine-1-carboxylate

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